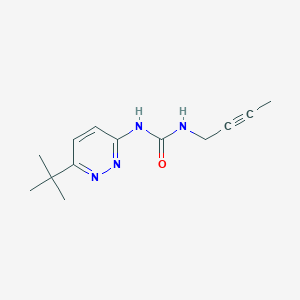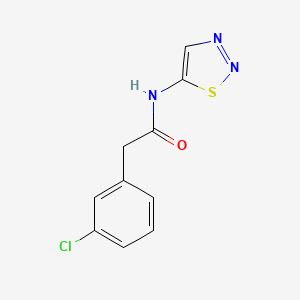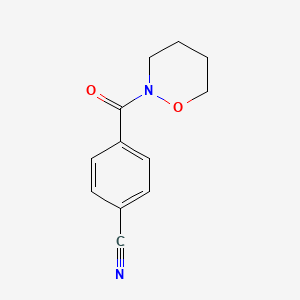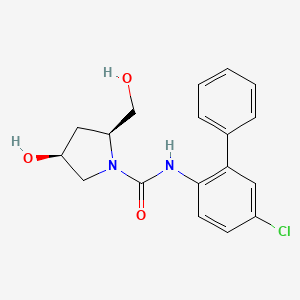
1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a pyridazine-based urea derivative that has been synthesized using different methods. The synthesis of this compound is relatively simple and can be achieved using readily available starting materials.
Applications De Recherche Scientifique
1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have anticancer properties and has been tested against different cancer cell lines. It has also been shown to have potential as a kinase inhibitor and has been tested against different kinases. Additionally, this compound has been tested for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of different enzymes and proteins involved in various cellular processes. It has also been suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea has been shown to have different biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of different cancer cell lines. It has also been shown to have antibacterial and antifungal properties. Additionally, this compound has been shown to have potential as a kinase inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea in lab experiments is that it is relatively easy to synthesize using readily available starting materials. Additionally, this compound has been shown to have potential in different fields of scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.
Orientations Futures
There are several future directions for research on 1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea. One of the future directions is to investigate the mechanism of action of this compound in more detail. Another future direction is to test this compound against different cancer cell lines and investigate its potential as a kinase inhibitor. Additionally, further studies are needed to investigate the antibacterial and antifungal properties of this compound. Finally, future studies could investigate the potential of this compound as a drug candidate in different fields of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 1-(6-Tert-butylpyridazin-3-yl)-3-but-2-ynylurea can be achieved using different methods. One of the methods involves the reaction of 3,6-di-tert-butyl-1,2,4,5-tetrazine with ethyl propiolate in the presence of a copper catalyst. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and urea to give the final product. Another method involves the reaction of 3,6-di-tert-butyl-1,2,4,5-tetrazine with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with urea to give the final product.
Propriétés
IUPAC Name |
1-(6-tert-butylpyridazin-3-yl)-3-but-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-5-6-9-14-12(18)15-11-8-7-10(16-17-11)13(2,3)4/h7-8H,9H2,1-4H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLXAINYHBZMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)NC1=NN=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)

![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)

![2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B6624024.png)

![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)
![3-cyclopropyl-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6624069.png)


![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)